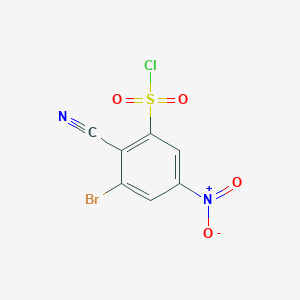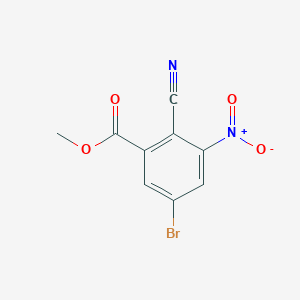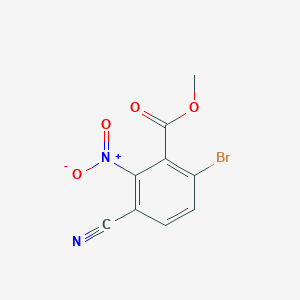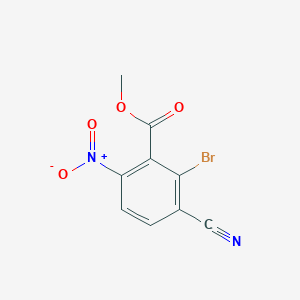
2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazole-thiazole hybrids, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. In
Scientific Research Applications
Synthesis and Antibacterial Activities
Compounds synthesized from 2-aryl-2H-1,2,3-triazole-4-carboxylic acids have been explored for their antibacterial properties. For instance, the synthesis of 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles and their derivatives demonstrated slight to moderate activity against microorganisms like Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli (Atta et al., 2011). This highlights the compound's potential in contributing to the development of new antimicrobial agents.
Microwave-enhanced Synthesis
The compound's derivatives have also been utilized in microwave-enhanced synthesis methods, offering advantages such as short reaction times, environmentally friendly procedures, easy purification, and high yield. For example, 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles were prepared using microwave irradiation, showcasing the efficiency of incorporating triazole and thiazole units into complex molecules (Zhao Gui-fang, 2008).
Organic Solar Cell Applications
In the realm of materials science, derivatives containing triazole and thiazole structures, similar to the compound , have been investigated for their application in organic solar cells. The synthesis of benzotriazole and benzothiadiazole-containing conjugated copolymers demonstrated their utility in bulk heterojunction photovoltaic devices, suggesting that such compounds can play a role in the development of renewable energy technologies (Karakus et al., 2012).
Mechanism of Action
- The primary targets of this compound are likely enzymes involved in carbohydrate metabolism. Specifically, it inhibits alpha-glycosidases, including baker’s yeast alpha-glucosidase (MAL12) and porcine pancreatic alpha-amylase (PPA) .
Target of Action
Mode of Action
- The compound binds to the active site of alpha-glycosidases, preventing them from hydrolyzing glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound slows down carbohydrate assimilation in the body, which is beneficial for managing conditions like Type 2 diabetes mellitus (NIDDM) .
Biochemical Pathways
- The affected pathways include carbohydrate digestion and absorption in the gastrointestinal tract. Reduced carbohydrate breakdown leads to lower postprandial blood glucose levels, which is desirable for diabetic patients .
Biochemical Analysis
Biochemical Properties
2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosinase, which is involved in the biosynthesis of melanin and other pigments. The interaction with tyrosinase can lead to the inhibition of its activity, thereby affecting the production of melanin . Additionally, this compound can bind to various proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound can inhibit the activity of tyrosinase by binding to its active site, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, it can interact with DNA and RNA, affecting the transcription and translation processes, which can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor that influences its long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products can have different biochemical properties, which can affect the overall outcome of the experiments. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on the animals, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, such as liver and kidney damage . Additionally, there may be threshold effects, where a certain concentration of the compound is required to elicit a measurable response in the animals.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which are responsible for the oxidation of many xenobiotics . The metabolites of the compound can have different biochemical properties and can further interact with other metabolic pathways. The compound can also affect the levels of metabolites in the cells, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, which can affect its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be localized to specific compartments or organelles within the cells, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular locations. The activity of the compound can be influenced by its localization, as different cellular compartments have distinct biochemical environments.
properties
IUPAC Name |
2-(2-phenyltriazol-4-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-12(18)10-7-19-11(14-10)9-6-13-16(15-9)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVIAGQMPFKJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)

